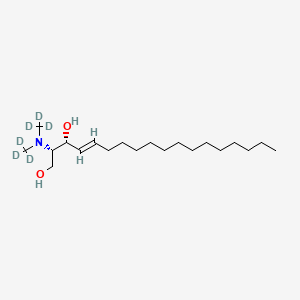
D-erythro-N,N-Dimethylsphingosine-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-erythro-N,N-Dimethylsphingosine-d6: is a deuterated analog of D-erythro-N,N-Dimethylsphingosine, a sphingosine derivative. This compound is primarily used in biochemical research due to its ability to inhibit protein kinase C and sphingosine kinase, making it a valuable tool in studying cellular signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-erythro-N,N-Dimethylsphingosine-d6 involves the deuteration of D-erythro-N,N-Dimethylsphingosine. The process typically includes the following steps:
Starting Material: The synthesis begins with D-erythro-sphingosine.
Dimethylation: The hydroxyl groups of D-erythro-sphingosine are dimethylated using dimethyl sulfate or a similar reagent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: D-erythro-N,N-Dimethylsphingosine-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: D-erythro-N,N-Dimethylsphingosine-d6 is used as a reference standard in mass spectrometry due to its deuterated nature, which helps in distinguishing it from non-deuterated analogs .
Biology: In biological research, this compound is used to study the role of sphingosine kinases and protein kinase C in cellular signaling pathways. It helps in understanding the mechanisms of cell growth, differentiation, and apoptosis .
Medicine: this compound is investigated for its potential therapeutic applications, particularly in cancer research. It has been shown to induce apoptosis in certain cancer cell lines, making it a candidate for anti-cancer drug development .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting sphingosine kinases and protein kinase C. It is also used in the quality control of pharmaceutical products .
Mechanism of Action
D-erythro-N,N-Dimethylsphingosine-d6 exerts its effects by inhibiting protein kinase C and sphingosine kinase. This inhibition disrupts the phosphorylation of downstream targets, leading to altered cellular signaling. The compound also induces apoptosis by activating caspases and other apoptotic pathways .
Comparison with Similar Compounds
D-erythro-N,N-Dimethylsphingosine: The non-deuterated analog with similar inhibitory effects on protein kinase C and sphingosine kinase.
N,N-Dimethylsphingosine: Another analog that inhibits sphingosine kinase and protein kinase C but lacks the deuterium atoms.
Uniqueness: D-erythro-N,N-Dimethylsphingosine-d6 is unique due to its deuterated nature, which provides distinct advantages in mass spectrometry and other analytical techniques. The presence of deuterium atoms allows for better differentiation and quantification in complex biological samples .
Properties
IUPAC Name |
(E,2S,3R)-2-[bis(trideuteriomethyl)amino]octadec-4-ene-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)19(18-22)21(2)3/h16-17,19-20,22-23H,4-15,18H2,1-3H3/b17-16+/t19-,20+/m0/s1/i2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXOQXUDKDCXME-IJEPZDFXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)N(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N([C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














